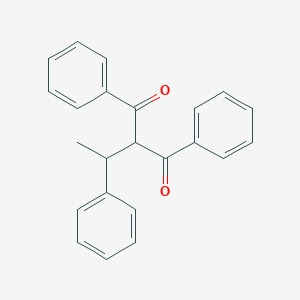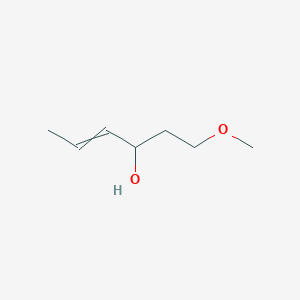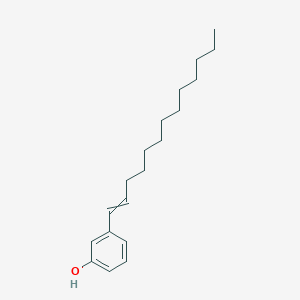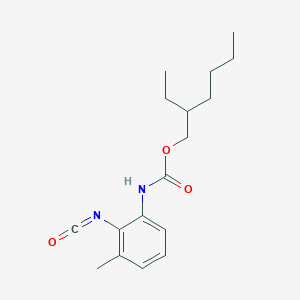
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one
Übersicht
Beschreibung
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one, also known as paeonol, is an organic compound with the molecular formula C10H12O3. It is a phenolic ketone that is naturally found in the root bark of Paeonia suffruticosa, a plant commonly used in traditional Chinese medicine. Paeonol is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one can be synthesized through several methods:
-
Friedel-Crafts Acylation: : This method involves the acylation of 4-hydroxy-2-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Oxidation of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol: : This method involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Industrial Production Methods
In industrial settings, the production of this compound often involves the optimization of the Friedel-Crafts acylation process. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinones or carboxylic acids using strong oxidizing agents.
-
Reduction: : Reduction of the ketone group can yield the corresponding alcohol, 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The hydroxyl group can undergo substitution reactions, such as esterification or etherification, to form esters or ethers, respectively.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), sulfuric acid (for esterification).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
-
Chemistry: : Used as a starting material for the synthesis of more complex organic molecules. Its phenolic structure makes it a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.
-
Biology: : Studied for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. It is used in cell culture studies to investigate its effects on cellular processes and pathways.
-
Medicine: : Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases, cardiovascular disorders, and cancer. It is also used in traditional medicine formulations.
-
Industry: : Utilized in the production of fragrances and flavoring agents due to its pleasant aroma. It is also used as an additive in cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one involves several molecular targets and pathways:
-
Anti-inflammatory: : Inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandins by modulating the activity of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
-
Antioxidant: : Scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress and damage. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Antimicrobial: : Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. It also inhibits the growth and proliferation of microbial cells by interfering with their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
-
4-Hydroxyacetophenone: : Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): : Contains an aldehyde group instead of a ketone, leading to different applications and properties.
-
Acetovanillone (4-Hydroxy-3-methoxyacetophenone): : Similar structure but lacks the methyl group, affecting its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a broad spectrum of biological activities.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-2-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-9(12)5-4-8(7(2)11)10(6)13-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQGUHQJIFXYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556399 | |
| Record name | 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118824-97-8 | |
| Record name | 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118824-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)






![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


